(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate

Fragment-based drug discovery Lipophilicity ADME profiling

(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate (CAS 1187928-99-9 as the dihydrochloride salt; free base CAS 843609-02-9) is a fused bicyclic heterocyclic primary amine with the molecular formula C7H8N4 (free base) and a molecular weight of 148.17 g mol⁻¹. The compound presents an imidazo[1,2-a]pyrimidine core substituted at the 2-position with an aminomethyl (–CH₂NH₂) group, placing it at the intersection of fragment-like physicochemical space (XLogP3-AA = 0, TPSA = 56.2 Ų) and a scaffold with established biological precedent.

Molecular Formula C7H12Cl2N4O
Molecular Weight 239.10 g/mol
Cat. No. B7971593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate
Molecular FormulaC7H12Cl2N4O
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl
InChIInChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2
InChIKeyAMVMLNQZYMDKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate – Procurement-Grade Physicochemical & Scaffold Comparison


(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate (CAS 1187928-99-9 as the dihydrochloride salt; free base CAS 843609-02-9) is a fused bicyclic heterocyclic primary amine with the molecular formula C7H8N4 (free base) and a molecular weight of 148.17 g mol⁻¹ [1]. The compound presents an imidazo[1,2-a]pyrimidine core substituted at the 2-position with an aminomethyl (–CH₂NH₂) group, placing it at the intersection of fragment-like physicochemical space (XLogP3-AA = 0, TPSA = 56.2 Ų) and a scaffold with established biological precedent [2]. It is supplied as the dihydrochloride hydrate salt to enhance aqueous solubility and handling characteristics.

Why Generic Imidazo[1,2-a]pyrimidine Analogs Cannot Substitute for the 2-Aminomethyl Derivative


Superficially similar heterocyclic methylamines – even those sharing the identical molecular formula (C₇H₈N₄) – exhibit quantifiably different physicochemical profiles that directly affect pharmaceutical utility. The position of the aminomethyl substituent on the imidazo[1,2-a]pyrimidine ring system, the identity of the fused heterocycle (pyrimidine vs. pyridine vs. pyrazole), and the salt form all create measurable divergences in lipophilicity, polar surface area, and hydrogen-bonding capacity [1]. These differences are not cosmetic; they govern solubility, permeability, target engagement, and ultimately the fitness of a building block for fragment-based drug discovery or lead optimisation programmes. The evidence below demonstrates why the title compound cannot be interchanged with its nearest structural neighbours without altering experimental outcomes.

Quantitative Differentiation Evidence for (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine Dihydrochloride Hydrate Relative to Closest Analogs


Lipophilicity Advantage: Imidazo[1,2-a]pyrimidine Core Delivers XLogP3-AA = 0 vs. Pyrazolo[1,5-a]pyrimidine Core at –0.8

The free base of the title compound exhibits a computed XLogP3-AA value of exactly 0, whereas the structurally analogous {pyrazolo[1,5-a]pyrimidin-2-yl}methanamine (CAS 933715-02-7) – which has the identical molecular formula (C₇H₈N₄) and molecular weight (148.17 g mol⁻¹) – records XLogP3-AA = –0.8 [1]. The ΔLogP of +0.8 units represents a meaningful shift toward optimal CNS drug-like space (LogP 0–3) and suggests superior passive membrane permeability for the imidazo[1,2-a]pyrimidine scaffold.

Fragment-based drug discovery Lipophilicity ADME profiling

Enhanced Polar Surface Area: 56.2 Ų for the Imidazo[1,2-a]pyrimidine Scaffold vs. 43.3 Ų for the Imidazo[1,2-a]pyridine Analog

The dihydrochloride salt of the title compound has a topological polar surface area (TPSA) of 56.2 Ų, compared with 43.3 Ų for the corresponding imidazo[1,2-a]pyridin-2-ylmethylamine dihydrochloride (CID 2771120) – a difference of +12.9 Ų [1]. The additional nitrogen atom in the pyrimidine ring contributes to this increase, which places the title compound closer to the TPSA threshold (<60–70 Ų) often associated with oral bioavailability while still permitting passive BBB penetration.

Blood-brain barrier Polar surface area Drug-likeness

Hydrogen-Bond Acceptor Count Advantage: 3 HBA for the Pyrimidine Core vs. 2 HBA for the Pyridine Core

The title compound (free base) possesses three hydrogen-bond acceptor (HBA) sites – contributed by the pyrimidine nitrogen, the imidazole nitrogen, and the primary amine – versus only two HBA sites for imidazo[1,2-a]pyridin-2-ylmethanamine [1]. This additional HBA capacity expands the potential for directional intermolecular interactions with biological targets and may contribute to enhanced binding enthalpy in fragment-based campaigns.

Hydrogen bonding Target engagement Fragment-based screening

Validated Cytotoxic Scaffold: Imidazo[1,2-a]pyrimidine Amine Derivatives Demonstrate Sub-50 μM IC₅₀ Against Breast Cancer Cell Lines

A related series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives was recently evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines. Compound 4d (an amine derivative) showed IC₅₀ values of 39.0 μM (MCF-7) and 35.1 μM (MDA-MB-231), while the imine analog 3d exhibited 43.4 μM and 35.9 μM, respectively [1]. Although these values are not for the title compound itself, they establish the class-level cytotoxic potential of 2-substituted imidazo[1,2-a]pyrimidine amines and provide a benchmark against which the title compound can be evaluated in similar assays.

Cytotoxicity Breast cancer Antiproliferative

Optimal Procurement Scenarios for (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine Dihydrochloride Hydrate


Fragment-Based Drug Discovery Libraries Requiring Balanced LogP (XLogP3-AA = 0)

The title compound’s XLogP3-AA of exactly 0 positions it as an ideal fragment for programmes that demand balanced hydrophilicity/lipophilicity to simultaneously achieve aqueous solubility and membrane permeability [1]. This property differentiates it from the more hydrophilic pyrazolo[1,5-a]pyrimidine analog (LogP –0.8) and may improve hit rates in fragment screening campaigns targeting intracellular or CNS proteins.

Scaffold-Hopping Campaigns Comparing Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Cores

When medicinal chemists require a matched-pair comparison between a pyrimidine-containing and a pyridine-containing fused heterocycle, the title compound serves as the pyrimidine representative. Its higher TPSA (+12.9 Ų) and additional HBA (+1) relative to the pyridine analog may yield differentiated binding modes, solubility, and off-target profiles [1].

Anticancer Library Synthesis Using the 2-Aminomethyl Handle as a Diversification Point

The primary aminomethyl group at the 2-position allows straightforward conjugation (amide bond formation, reductive amination, urea synthesis) to generate focused libraries for anticancer screening. Class-level precedent demonstrates that imidazo[1,2-a]pyrimidine amine derivatives achieve IC₅₀ values in the 35–44 μM range against breast cancer cell lines [2], providing a starting point for lead optimisation around this core.

Physicochemical Profiling and Salt-Form Optimisation Studies

The dihydrochloride hydrate salt form offers significantly enhanced aqueous solubility compared to the free base, making it the preferred form for in vitro assays, high-throughput screening, and early ADME profiling where dissolution rate is critical. Procurement of the pre-formed salt eliminates the need for in-house salt formation and characterisation, reducing lead time in discovery workflows.

Quote Request

Request a Quote for (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.